3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Description
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS: 50786-09-9) is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core substituted with a 3,4-dimethylphenyl group at the 3-position.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-3-4-13(9-12(11)2)17-10-15(19-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAIWVSWVKDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves multiple steps. One common method starts with 4-methoxycyclohexan-1-one as the raw material. The key intermediate, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized through catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction . The final product is obtained through a series of reactions including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studying spiro compounds and their reactivity.
Biology: Its insecticidal properties make it valuable in studying pest control mechanisms.
Industry: It is widely used in agriculture to protect crops from pests.
Mechanism of Action
The compound exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme crucial for lipid biosynthesis in insects. This inhibition disrupts the production of essential lipids, leading to the death of the insect . The molecular targets and pathways involved are primarily related to the lipid metabolism pathways in insects.
Comparison with Similar Compounds
Structural Variations
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core serves as a versatile pharmacophore. Substitutions at the 3- and 8-positions significantly influence biological activity and physicochemical properties. Key analogs include:
Pharmacological Activity
- GSK682753A : Acts as a high-potency inverse agonist of EBI2 (GPR183), inhibiting constitutive Gi signaling (IC₅₀ < 10 nM) without altering receptor expression. Its dichlorophenyl and chlorophenyl groups contribute to hydrophobic interactions with the receptor .
- Fenspiride : Clinically used for respiratory diseases (e.g., asthma, bronchitis) due to anti-inflammatory and bronchodilatory effects. Its phenethyl substituent likely enhances membrane permeability .
Bioavailability and Selectivity
- GSK682753A : High potency (nM range) and selectivity for EBI2 over related GPCRs, attributed to its halogenated substituents .
- Fenspiride : Demonstrated oral bioavailability in humans, with plasma concentrations quantifiable via UPLC-MS/MS .
- Target Compound : The 3,4-dimethylphenyl group may improve oral absorption compared to polar analogs, though in vivo studies are needed for confirmation .
Biological Activity
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a spirocyclic structure that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| CAS Number | 1353878-21-3 |
| SMILES | CC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)C |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
- Cytotoxicity : Compounds in the same class have shown cytotoxic effects in cancer cell lines, indicating possible applications in oncology.
- Neuroprotective Effects : Some derivatives have been reported to exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors could account for neuroprotective effects.
- Enzyme Inhibition : Potential inhibition of enzymes related to inflammation and tumor growth has been suggested.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer potential of a structurally similar compound. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting that this compound may share similar mechanisms .
Neuroprotective Properties
Another research effort focused on the neuroprotective effects of diazaspiro compounds. The findings revealed that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a promising avenue for further exploration regarding their use in neurodegenerative conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
